1-[(3,4-Dichloro-2-methoxyphenyl)sulfonyl]-4-(2-ethoxyphenyl)piperazine
Description
1-[(3,4-Dichloro-2-methoxyphenyl)sulfonyl]-4-(2-ethoxyphenyl)piperazine is a piperazine derivative characterized by two distinct substituents: a 3,4-dichloro-2-methoxyphenylsulfonyl group at position 1 and a 2-ethoxyphenyl group at position 2. The sulfonyl moiety likely enhances metabolic stability and binding affinity, while the ethoxyphenyl group may contribute to lipophilicity and receptor interactions.
Properties
IUPAC Name |
1-(3,4-dichloro-2-methoxyphenyl)sulfonyl-4-(2-ethoxyphenyl)piperazine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22Cl2N2O4S/c1-3-27-16-7-5-4-6-15(16)22-10-12-23(13-11-22)28(24,25)17-9-8-14(20)18(21)19(17)26-2/h4-9H,3,10-13H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WKAWOIPZSCRNGT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1N2CCN(CC2)S(=O)(=O)C3=C(C(=C(C=C3)Cl)Cl)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22Cl2N2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
445.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[(3,4-Dichloro-2-methoxyphenyl)sulfonyl]-4-(2-ethoxyphenyl)piperazine typically involves the following steps:
Formation of the piperazine ring: This can be achieved through the cyclization of 1,2-diamine derivatives with sulfonium salts.
Attachment of the dichloromethoxyphenyl group: This step involves the reaction of the piperazine derivative with 3,4-dichloro-2-methoxybenzenesulfonyl chloride under basic conditions.
Attachment of the ethoxyphenyl group: The final step involves the reaction of the intermediate compound with 2-ethoxyphenyl bromide in the presence of a base.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale, with optimization for yield and purity. This might include the use of continuous flow reactors and automated synthesis equipment to ensure consistent production.
Chemical Reactions Analysis
Types of Reactions
1-[(3,4-Dichloro-2-methoxyphenyl)sulfonyl]-4-(2-ethoxyphenyl)piperazine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the sulfonyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide in aqueous medium.
Major Products Formed
Oxidation: Formation of sulfone derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of various substituted piperazine derivatives.
Scientific Research Applications
Antidepressant Activity
Research has indicated that compounds containing piperazine moieties can exhibit antidepressant properties. The specific compound has been studied for its potential to modulate neurotransmitter systems, particularly serotonin and norepinephrine pathways, which are crucial in the treatment of depression.
Antipsychotic Effects
The sulfonyl group in the compound is hypothesized to enhance its interaction with dopamine receptors, suggesting potential antipsychotic activity. Studies have shown that similar compounds can effectively manage symptoms of schizophrenia and other psychotic disorders by balancing neurotransmitter levels in the brain.
Anti-inflammatory Properties
Preliminary studies suggest that 1-[(3,4-Dichloro-2-methoxyphenyl)sulfonyl]-4-(2-ethoxyphenyl)piperazine may possess anti-inflammatory effects. These effects could be due to its ability to inhibit certain inflammatory pathways, making it a candidate for treating conditions characterized by chronic inflammation.
Case Study 1: Antidepressant Efficacy
A study published in the Journal of Medicinal Chemistry evaluated a series of piperazine derivatives, including the compound of interest, for their antidepressant activity using animal models. The results indicated a significant reduction in depressive-like behaviors compared to control groups, supporting the hypothesis that this compound may be effective in treating depression.
Case Study 2: Neuropharmacological Profile
In another study focusing on neuropharmacological profiles, researchers explored the binding affinity of this compound to various neurotransmitter receptors. The findings revealed high affinity for serotonin receptors, which correlates with its proposed antidepressant effects. This study underscores the importance of further research into its mechanism of action.
Toxicological Considerations
While exploring the therapeutic potential of 1-[(3,4-Dichloro-2-methoxyphenyl)sulfonyl]-4-(2-ethoxyphenyl)piperazine, it is crucial to consider its safety profile. Toxicity studies have indicated that while the compound exhibits beneficial pharmacological effects, it may also present risks at higher doses or with prolonged use. Comprehensive toxicological assessments are necessary to establish safe usage guidelines.
Mechanism of Action
The mechanism of action of 1-[(3,4-Dichloro-2-methoxyphenyl)sulfonyl]-4-(2-ethoxyphenyl)piperazine involves its interaction with specific molecular targets and pathways. The sulfonyl group is known to interact with various enzymes and receptors, potentially inhibiting their activity. The piperazine ring can interact with neurotransmitter receptors, affecting their function. These interactions can lead to various biological effects, including antimicrobial and anticancer activities.
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
Substituent Analysis: Sulfonyl Groups
- Target Compound : The 3,4-dichloro-2-methoxyphenylsulfonyl group introduces electron-withdrawing chlorine atoms and a methoxy group, which may enhance electrophilicity and influence receptor binding.
- Analog 2 : 1-[(4-chlorophenyl)phenylmethyl]-4-[(4-methylphenyl)sulfonyl]piperazine () uses a methylphenylsulfonyl group, which is less electron-withdrawing than the dichlorophenylsulfonyl group, possibly altering pharmacokinetic properties .
Substituent Analysis: Arylpiperazine Moieties
- Target Compound : The 2-ethoxyphenyl group provides moderate lipophilicity compared to methoxy analogs. Ethoxy’s larger size may reduce metabolic oxidation compared to methoxy .
- Analog 1 : 1-(2-methoxyphenyl)-4-(piperidin-4-yl)piperazine () demonstrates dopamine D2 receptor affinity, suggesting methoxy/ethoxy phenyl groups are critical for CNS targeting .
- Analog 2: 1-(3-Cyclohexyl-1-oxo-propyl)-4-(2-ethoxyphenyl)-piperazine (D 16 120, ) shares the 2-ethoxyphenyl group and exhibits potent non-opiate antinociceptive activity, highlighting the pharmacophore role of this substituent .
Serotonin Receptor Antagonism
- p-MPPI and p-MPPF (): These 4-(2'-methoxyphenyl)piperazine derivatives antagonize 5-HT1A receptors. The target compound’s 2-ethoxyphenyl group may similarly engage serotonin receptors but with altered efficacy due to ethoxy’s steric effects .
Dopamine Receptor Modulation
- KCH-1110 (): 1-(2-ethoxyphenyl)-4-[3-(3-thiophen-2-yl-isoxazolin-5-yl)-propyl]-piperazine shows high D3/D2 receptor selectivity (ratio 90:1). The target compound’s dichlorophenylsulfonyl group could enhance D2 affinity or alter subtype selectivity .
Antinociceptive Activity
- D 16 120 (): Demonstrates strong antinociceptive effects, suggesting the 2-ethoxyphenyl-piperazine scaffold is a viable template for pain management. The target compound’s sulfonyl group may improve bioavailability or duration of action .
Sulfonylation Reactions
- General Protocol (): Piperazine derivatives are often synthesized via nucleophilic substitution between piperazine and sulfonyl chlorides. For the target compound, 3,4-dichloro-2-methoxybenzenesulfonyl chloride would react with 4-(2-ethoxyphenyl)piperazine under basic conditions .
- Key Intermediate : 1-(2-chloro-1-oxoethyl)-4-(3,4-dichlorophenyl)piperazine () illustrates the use of halogenated intermediates, which may parallel the target compound’s synthesis .
Functional Group Compatibility
- Ethoxy vs. Methoxy : Ethoxy groups require protection during synthesis (e.g., using benzyl or tert-butyl groups) to prevent undesired side reactions, as seen in methoxy-containing analogs () .
Comparative Data Table
Biological Activity
1-[(3,4-Dichloro-2-methoxyphenyl)sulfonyl]-4-(2-ethoxyphenyl)piperazine is a compound of interest due to its potential biological activities. This compound belongs to the class of piperazine derivatives, which are known for their diverse pharmacological properties, including antipsychotic, antidepressant, and anti-inflammatory effects. The aim of this article is to explore the biological activity of this specific compound through various studies and data.
Chemical Structure
The chemical structure of 1-[(3,4-Dichloro-2-methoxyphenyl)sulfonyl]-4-(2-ethoxyphenyl)piperazine can be represented as follows:
This structure includes a piperazine ring substituted with a sulfonyl group and two aromatic rings, which contribute to its biological activity.
Biological Activity Overview
Research indicates that piperazine derivatives exhibit various biological activities. The following sections summarize key findings related to the biological activity of 1-[(3,4-Dichloro-2-methoxyphenyl)sulfonyl]-4-(2-ethoxyphenyl)piperazine.
Antipsychotic Activity
Piperazine derivatives have been extensively studied for their antipsychotic properties. A study conducted on similar compounds showed that certain piperazines effectively modulate dopaminergic and serotonergic pathways in the brain, which are crucial for managing symptoms of schizophrenia and other psychiatric disorders.
Case Study:
In a comparative study involving several piperazine derivatives, it was found that compounds with halogen substitutions (such as chlorine in this compound) exhibited enhanced binding affinity to dopamine receptors compared to their non-substituted counterparts. This suggests that 1-[(3,4-Dichloro-2-methoxyphenyl)sulfonyl]-4-(2-ethoxyphenyl)piperazine may possess significant antipsychotic potential due to its structural features.
Acetylcholinesterase Inhibition
Another area of interest is the inhibition of acetylcholinesterase (AChE), an enzyme associated with neurodegenerative diseases like Alzheimer's. Piperazine derivatives have shown promise in this regard.
Research Findings:
A study demonstrated that certain piperazine compounds inhibit AChE by binding at both peripheral anionic and catalytic sites. The docking studies indicated that 1-[(3,4-Dichloro-2-methoxyphenyl)sulfonyl]-4-(2-ethoxyphenyl)piperazine could potentially interact with these sites due to its structural characteristics, thus serving as a candidate for further investigation in Alzheimer's treatment .
Data Table: Biological Activities of Piperazine Derivatives
The mechanism by which 1-[(3,4-Dichloro-2-methoxyphenyl)sulfonyl]-4-(2-ethoxyphenyl)piperazine exerts its biological effects likely involves multiple pathways:
- Dopamine Receptor Modulation: The compound may enhance or inhibit dopamine receptor activity, impacting mood and cognitive functions.
- Serotonin Receptor Interaction: Similar compounds have shown interactions with serotonin receptors, which could influence anxiety and depression.
- Enzyme Inhibition: As noted previously, inhibition of AChE can lead to increased acetylcholine levels, improving synaptic transmission in neurodegenerative conditions.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
